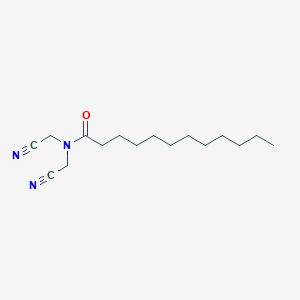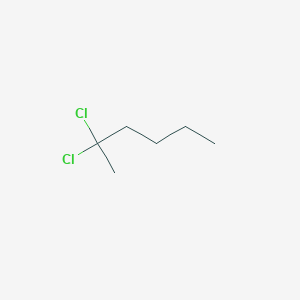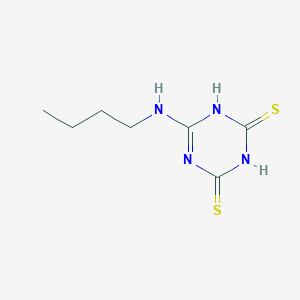
6-(Butylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thione groups at positions 2 and 4, and a butylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine derivatives typically involves the trimerization of nitriles or the cyclization of amidines. For 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)-, a common synthetic route involves the reaction of cyanoguanidine with the corresponding nitrile under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as ammonium chloride or a metal catalyst like iron.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization reactions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- involves its interaction with specific molecular targets and pathways. The compound’s thione groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
1,3,5-Triazine-2,4,6-trichloro (Cyanuric Chloride): A key intermediate in the production of herbicides and other agrochemicals.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(butylamino)- stands out due to its unique combination of thione and butylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
37815-00-2 |
|---|---|
Fórmula molecular |
C7H12N4S2 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
6-(butylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-2-3-4-8-5-9-6(12)11-7(13)10-5/h2-4H2,1H3,(H3,8,9,10,11,12,13) |
Clave InChI |
XHLHIFBBLKNHQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=NC(=S)NC(=S)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


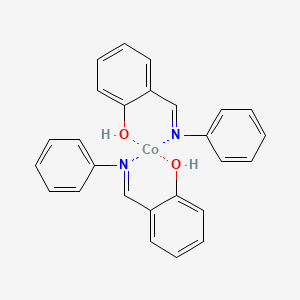
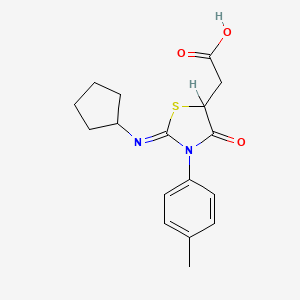
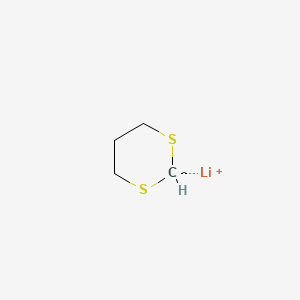
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)





![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
